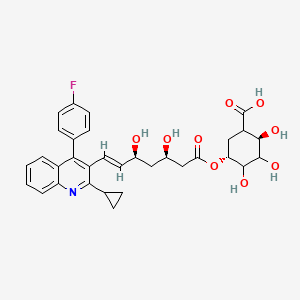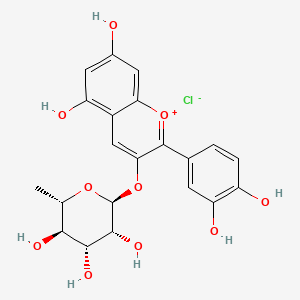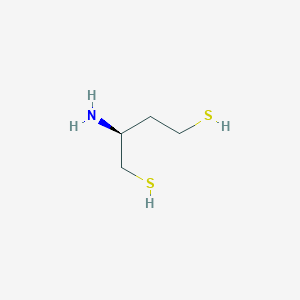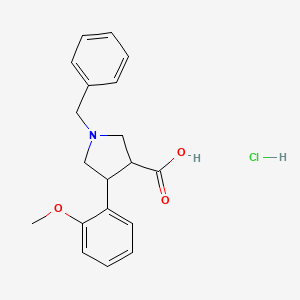
匹伐他汀酰基葡糖醛酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Pitavastatin is synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves a convergent route that assembles the pitavastatin side chain via a Wittig reaction between a phosphonium salt and an enantiomerically pure formyl side chain. A key step in the synthesis involves a diastereoselective bismuth-promoted hemiacetal/oxa-Michael addition reaction, establishing the 1,3-syn-diol acetal motif with excellent stereo control (Xiong et al., 2015).
Molecular Structure Analysis
Pitavastatin's structure is characterized by a heptenoate basic structure, a quinoline ring, and side chains that include fluorophenyl and cyclopropyl moieties. This structure is responsible for its potent pharmacologic action, including strong binding and inhibition of HMG-CoA reductase, and its potent LDL-cholesterol-lowering effects similar to those of atorvastatin and rosuvastatin (Hayashi et al., 2007).
Chemical Reactions and Properties
Pitavastatin undergoes glucuronidation, converting to its inactive lactone form, which significantly reduces the incidence of drug interactions due to its minimal metabolism by cytochrome P450 isozymes. This glucuronidation is primarily facilitated by UGT1A3 and UGT2B7 enzymes, leading to the formation of pitavastatin lactone, a major metabolite in humans. The lactonization process involves glucuronidation followed by an elimination reaction (Fujino et al., 2003).
Physical Properties Analysis
Pitavastatin's physical properties, including its high bioavailability and long half-life, contribute to its effective lipid-lowering action. The drug's high bioavailability (60%) and the majority of the bioavailable fraction after oral dosing being excreted unchanged in the bile enhance its efficacy. The enterohepatic circulation of unchanged pitavastatin contributes to its prolonged duration of action, allowing for once-daily dosing (Catapano, 2012).
Chemical Properties Analysis
Pitavastatin's chemical properties, including its lipophilicity and minimal metabolism by CYP enzymes, differentiate it from other statins. Its lipophilic nature allows for effective uptake into hepatocytes, while its minimal metabolism by CYP enzymes, particularly CYP2C9, and lack of metabolism by CYP3A4, reduce the potential for drug-drug interactions. This makes pitavastatin a suitable option for patients undergoing polypharmacy, especially those at high risk of cardiovascular disease (Duggan, 2012).
科学研究应用
药物诱导毒性的作用
酰基葡糖醛酸酯 (AG) 代谢物,如匹伐他汀酰基葡糖醛酸酯,已被研究作为药物诱导毒性的介质 {svg_1}. 这些代谢物具有反应性,可以与多种生物系统相互作用 {svg_2}. 然而,由于难以研究这类反应性药物缀合物,AG 代谢物在药物诱导毒性中的作用仍然存在争议 {svg_3}.
羧酸类药物的生物活化
匹伐他汀酰基葡糖醛酸酯是羧酸类药物生物活化的产物 {svg_4}. 该过程涉及形成 1-β-O-酰基-葡糖醛酸酯酯衍生物,这些衍生物通常在血浆中循环,然后通过尿液和胆汁排泄 {svg_5}.
与生物分子的相互作用
AG,包括匹伐他汀酰基葡糖醛酸酯,可以共价修饰生物分子,如蛋白质、脂质和核酸 {svg_6}. 这些反应通过大分子上亲核中心的酰基转移或蛋白质残基的糖基化发生 {svg_7}.
关键酶和转运体的抑制
AG 代谢物可以抑制关键酶和转运体 {svg_8}. 这可能导致与多种生物系统的意外相互作用 {svg_9}.
降低 LDL 胆固醇
匹伐他汀酰基葡糖醛酸酯是匹伐他汀的代谢物,匹伐他汀是一种用于降低低密度脂蛋白胆固醇 (LDL-C) 的药物 {svg_10}. 它是他汀类药物的一部分,他汀类药物是降低 LDL-C 的一线推荐治疗方法 {svg_11}.
心血管疾病的治疗
REPRIEVE 研究表明,接受匹伐他汀治疗的 HIV 感染者发生重大不良心血管事件的风险降低 {svg_12}. 这表明匹伐他汀酰基葡糖醛酸酯作为匹伐他汀的代谢物,可能也参与心血管疾病的治疗 {svg_13}.
作用机制
Target of Action
The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .
Mode of Action
The compound acts as an inhibitor of HMG-CoA reductase . By competitively inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This results in a compensatory increase in the expression of low-density lipoprotein receptors (LDLR) on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the cholesterol biosynthesis pathway . This leads to an intracellular depletion of sterols in hepatocytes . In response, the SREBP2 transcription factor is activated, inducing the expression of the LDLR and reducing LDL-cholesterol (LDL-C) levels . The compound can also affect the intracellular pool of isoprenoids and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .
Pharmacokinetics
The principal route of metabolism for this compound is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) with subsequent formation of a lactone . There is only minimal metabolism by the cytochrome P450 system . The compound is marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8 .
Result of Action
The compound’s action results in lower total cholesterol, low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), non-high-density lipoprotein-cholesterol (non-HDL-C), and triglyceride (TG) plasma concentrations while increasing HDL-C concentrations . This ultimately reduces the risk of cardiovascular disease .
Action Environment
The action of the compound can be influenced by genetic differences in the OATP1B1 (organic-anion-transporting polypeptide 1B1) hepatic transporter . This transporter is encoded by the SCLCO1B1 gene (Solute Carrier Organic Anion Transporter family member 1B1) and has been shown to impact the compound’s pharmacokinetics .
未来方向
Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response . Additionally, the approval of new pharmacological agents to be used in combination with statins represents the future for a tailored therapy of cardiovascular disease patients .
生化分析
Biochemical Properties
Pitavastatin Acyl Glucuronide interacts with several enzymes, proteins, and other biomolecules. The principal metabolic pathway of Pitavastatin involves glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .
Cellular Effects
Pitavastatin Acyl Glucuronide, like other statins, has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels and ultimately reducing the risk of cardiovascular disease .
Molecular Mechanism
Pitavastatin Acyl Glucuronide exerts its effects at the molecular level through several mechanisms. More specifically, statin medications like Pitavastatin competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .
Temporal Effects in Laboratory Settings
The effects of Pitavastatin Acyl Glucuronide change over time in laboratory settings. For instance, Pitavastatin has been shown to reduce noncalcified coronary plaque volume and inflammatory biomarkers over a period of two years .
Dosage Effects in Animal Models
The effects of Pitavastatin Acyl Glucuronide vary with different dosages in animal models. For instance, substantial levels of the glucuronide conjugate and the lactone form of Pitavastatin were detected in bile following intravenous administration of Pitavastatin to dogs .
Metabolic Pathways
Pitavastatin Acyl Glucuronide is involved in several metabolic pathways. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .
Transport and Distribution
Pitavastatin Acyl Glucuronide is transported and distributed within cells and tissues. The lactone forms of statins, including Pitavastatin, play a major role in the transport of statins across the cell membrane, and in the metabolism and clearance from the body .
Subcellular Localization
Given that Pitavastatin and its metabolites primarily act in the liver to inhibit cholesterol production , it can be inferred that Pitavastatin Acyl Glucuronide may also be localized to the liver cells where it exerts its effects.
属性
IUPAC Name |
(2R,5R)-5-[(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy-2,3,4-trihydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34FNO9/c33-18-9-7-16(8-10-18)27-21-3-1-2-4-24(21)34-28(17-5-6-17)22(27)12-11-19(35)13-20(36)14-26(37)43-25-15-23(32(41)42)29(38)31(40)30(25)39/h1-4,7-12,17,19-20,23,25,29-31,35-36,38-40H,5-6,13-15H2,(H,41,42)/b12-11+/t19-,20-,23?,25-,29-,30?,31?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTYJDZEBFATMR-GJVILAPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4CC(C(C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O[C@@H]4CC([C@H](C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34FNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)





